molecular formula C10H8N2O2 B571795 4-Aminoquinoline-7-carboxylic acid CAS No. 1242260-87-2

4-Aminoquinoline-7-carboxylic acid

Cat. No. B571795
M. Wt: 188.186
InChI Key: UNCXCLCEVZPSAB-UHFFFAOYSA-N
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Description

4-Aminoquinoline-7-carboxylic acid is a form of aminoquinoline with the amino group at the 4-position of the quinoline . The compound has been used as a precursor for the synthesis of its derivatives . A variety of derivatives of 4-aminoquinoline are antimalarial agents useful in treating erythrocytic plasmodial infections .


Synthesis Analysis

The synthesis of 4-aminoquinoline compounds has been reported in the literature . For example, Elghamry and co-workers used a one-step and one-pot method to synthesize quinoline-4-carboxylic acids in water . They used enaminone as a replacement for 1,3-dicarbinols, which improved the yield and practicality of the reaction .


Molecular Structure Analysis

The molecular structure of 4-aminoquinoline compounds has been studied using various methods . Molecular descriptors describing the 0, 1, and 2-dimensional properties of the compounds, encompassing information such as constitutional counts, chemical functionality, and topological features, were calculated .


Chemical Reactions Analysis

The chemical reactions of 4-aminoquinoline compounds have been studied extensively . For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-aminoquinoline compounds have been analyzed . For example, the hydrophilic properties of the compounds were found to be crucial in predicting activity against the chloroquine-sensitive NF54 parasite strain .

Scientific Research Applications

Malaria Treatment and Drug Resistance

4-Aminoquinoline compounds like chloroquine and amodiaquine have been central to treating malaria. Research has identified genetic markers associated with resistance to these drugs in Plasmodium falciparum, the parasite responsible for malaria. For instance, the tyrosine-86 allele of the pfmdr1 gene has been linked to resistance against chloroquine and amodiaquine. Studies have shown a significantly higher prevalence of this allele in parasites that survived treatment, suggesting a genetic basis for resistance (Duraisingh et al., 1997)[https://consensus.app/papers/evidence-selection-tyrosine86-allele-gene-plasmodium-duraisingh/67fb6330e1db51818ed3e8ad643d82bf/?utm_source=chatgpt].

Pharmacokinetics and Safety

Investigations into the pharmacokinetics and safety of 4-Aminoquinoline compounds have led to the development of new drugs with improved efficacy and reduced toxicity. WR 238605, an 8-aminoquinoline derivative, has shown promise in prophylaxis and treatment of malaria with favorable safety and pharmacokinetic profiles (Brueckner et al., 1998)[https://consensus.app/papers/firsttimeinhumans-safety-pharmacokinetics-238605-brueckner/364e1c0e08025ca0a289e1105cc2ed99/?utm_source=chatgpt]. Such studies are crucial for developing new antimalarial agents that are effective against drug-resistant strains of the parasite.

Drug Development and Evaluation

Research has also focused on the development and evaluation of novel 4-Aminoquinoline compounds for various therapeutic applications. For example, studies on WR6026, another 8-aminoquinoline, have explored its potential in treating visceral leishmaniasis, showcasing the versatility of 4-Aminoquinoline derivatives in addressing different parasitic infections (Sherwood et al., 1994)[https://consensus.app/papers/phase-efficacy-trial-8aminoquinoline-wr6026-treatment-sherwood/b5642c44eb1e56ed9a84f19afb406458/?utm_source=chatgpt].

Safety And Hazards

The safety and hazards of 4-aminoquinoline-7-carboxylic acid have been documented . For example, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs have been reviewed . The review highlights the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .

properties

IUPAC Name

4-aminoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCXCLCEVZPSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677848
Record name 4-Aminoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoquinoline-7-carboxylic acid

CAS RN

1242260-87-2
Record name 4-Aminoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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